molecular formula C10H8N2O2S B13037360 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B13037360
M. Wt: 220.25 g/mol
InChI Key: IVEOOMIIFUVPLA-UHFFFAOYSA-N
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Description

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF). The reaction conditions are relatively mild, and the product is obtained in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific structure, which combines a hydroxyl group, a thiazole ring, and a benzamide moiety.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8N2O2S/c13-8-3-1-2-7(6-8)9(14)12-10-11-4-5-15-10/h1-6,13H,(H,11,12,14)

InChI Key

IVEOOMIIFUVPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2

Origin of Product

United States

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